molecular formula C6H6ClNO B108459 4-Amino-3-chlorophenol CAS No. 17609-80-2

4-Amino-3-chlorophenol

Cat. No. B108459
CAS RN: 17609-80-2
M. Wt: 143.57 g/mol
InChI Key: PNLPXABQLXSICH-UHFFFAOYSA-N
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Description

4-Amino-3-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is also known as 2-Chloro-4-hydroxyaniline . This compound is a crucial intermediate for preparing a tyrosine kinase inhibitor, tivozanib, and a late liver cancer drug, lenvatinib .


Synthesis Analysis

The synthesis of 4-Amino-3-chlorophenol can be achieved by starting from o-chloronitrobenzene with introducing hydroxyl groups in the presence of strong acids and molybdenum salts as catalysts . Another synthesis method involves the reaction of 3-chloro-4-nitrophenol with ethanol at 26 °C, followed by the addition of iron powder and acetic acid .


Molecular Structure Analysis

The molecular weight of 4-Amino-3-chlorophenol is 143.571 Da . The linear formula is H2NC6H3(Cl)OH . The compound has a monoisotopic mass of 143.013794 Da .


Physical And Chemical Properties Analysis

4-Amino-3-chlorophenol is a solid substance . It has a melting point of 255 °C (dec.) (lit.) . The compound is off-white to grey to brown in color .

Scientific Research Applications

Organic Synthesis Intermediates

4-Amino-3-chlorophenol: is widely used as an intermediate in organic synthesis. Its chemical structure, which includes both an amino group and a chlorophenol moiety, makes it a versatile precursor for synthesizing a variety of complex organic compounds. For instance, it can be used to prepare dyes, pigments, and other aromatic compounds that require a chloroaniline unit as a building block .

Pharmaceutical Research

In pharmaceutical research, 4-Amino-3-chlorophenol serves as a starting material for the synthesis of drug molecules. It’s particularly useful in creating compounds with potential therapeutic effects against various diseases. The presence of the amino group allows for further functionalization, leading to the development of novel pharmacophores .

Agrochemical Production

The compound’s utility extends to the agrochemical industry, where it is employed in the synthesis of pesticides and herbicides. Its ability to act as a phenolic derivative makes it a candidate for developing new agrochemical agents that can help in protecting crops from pests and diseases .

Dye and Pigment Manufacturing

4-Amino-3-chlorophenol: is instrumental in the production of dyes and pigments. It can undergo various chemical reactions to produce colorants used in textiles, inks, and coatings. The chlorophenol group, in particular, is known to impart vivid and stable colors when incorporated into dye molecules .

Material Science Applications

In material science, this compound finds applications in the synthesis of advanced materials. For example, it can be used to create polymers with specific properties or to modify the surface characteristics of materials. Its reactivity with other organic and inorganic substances opens up possibilities for innovative material design .

Analytical Chemistry

4-Amino-3-chlorophenol: can also play a role in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined properties and stability under various conditions make it suitable for use in high-precision analytical procedures .

Biotechnology

In biotechnological applications, 4-Amino-3-chlorophenol may be used in enzyme assays and as a building block for bioconjugation. Its reactive groups allow it to bind to biomolecules, which can be useful in studying biological processes or developing diagnostic tools .

Environmental Science

Lastly, the study of 4-Amino-3-chlorophenol in environmental science is crucial. It can be used as a model compound to understand the behavior of chlorinated organic pollutants. Research in this area can lead to better methods for detecting and degrading environmental contaminants .

Mechanism of Action

Target of Action

It’s known that chlorophenolic compounds, a group to which 4-amino-3-chlorophenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast for degradation .

Mode of Action

In general, chlorophenolic compounds are metabolized by microorganisms. The initial steps of degradation involve oxidation to chlorocatechols, followed by the opening of the aromatic ring . This results in the spontaneous removal of chlorine and the breakdown of the carbon skeleton .

Biochemical Pathways

The biochemical pathways involved in the degradation of chlorophenolic compounds have been studied. The biodegradation activity occurs via the ortho cleavage or ring fission, producing muconolactone . Other derivatives of chlorophenolic compounds such as 3-Chlorophenol (3-CP) and 4-chlorophenol (4-CP) were completely degraded with a stoichiometric release of chloride ions .

Pharmacokinetics

A study on a related compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed differences in elimination half-life and renal uptake between rats and dogs . The elimination half-life of this compound in the plasma of rats was approximately 1/30 of that of dogs . The compound was effectively taken up into the kidney and excreted into the urine in rats, but ineffective renal uptake was observed in dogs .

Result of Action

The degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources .

Action Environment

The action of 4-Amino-3-chlorophenol can be influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . The compound is also described as hygroscopic , indicating that its stability and efficacy could be affected by moisture in the environment.

Safety and Hazards

4-Amino-3-chlorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Amino-3-chlorophenol is a crucial intermediate for preparing a tyrosine kinase inhibitor, tivozanib, and a late liver cancer drug, lenvatinib . It is also used in the synthesis of hydroxymethyl rhodamines . The compound has potential applications in the field of organic synthesis, particularly in the synthesis of anticancer drugs .

properties

IUPAC Name

4-amino-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPXABQLXSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170083
Record name 4-Amino-3-chlorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chlorophenol

CAS RN

17609-80-2
Record name 4-Amino-3-chlorophenol
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Record name 4-Amino-3-chlorophenol
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Record name 4-Amino-3-chlorophenol
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Record name 4-amino-3-chlorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main metabolic pathways of 2-chloroaniline, a precursor to 4-amino-3-chlorophenol, in rats?

A1: Research using Fischer 344 rats demonstrated that 2-chloroaniline is primarily metabolized through para-hydroxylation and sulphate conjugation. This leads to the formation of 4-amino-3-chlorophenyl sulphate as the major urinary metabolite, accounting for 31.6% of the total urinary radioactivity. []

Q2: How does the bacterium Rhodococcus sp. strain MB-P1 degrade 2-chloro-4-nitroaniline, another precursor to 4-amino-3-chlorophenol?

A2: Rhodococcus sp. strain MB-P1 utilizes a novel aerobic degradation pathway for 2-chloro-4-nitroaniline. The process involves a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of 4-amino-3-chlorophenol. Subsequently, aniline dioxygenase converts 4-amino-3-chlorophenol to 6-chlorohydroxyquinol. []

Q3: What are the implications of the different positions of chlorine and hydroxyl groups on the toxicity of aminophenols and aminochlorophenols?

A3: Studies on isolated rat renal cortical cells (IRCC) revealed that the position of chlorine and hydroxyl groups significantly influences the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, 4-amino-2,6-dichlorophenol and 4-amino-2-chlorophenol exhibited significant cytotoxicity, whereas 2-amino-4,5-dichlorophenol was only cytotoxic at higher concentrations. [, ] This suggests that the relative positions of these groups play a crucial role in determining the compound's toxicity.

Q4: What is the role of 4-amino-3-chlorophenol in the synthesis of Lenvatinib, and how has the synthetic route been optimized?

A4: 4-Amino-3-chlorophenol serves as a crucial starting material in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor. It reacts with phenyl chloroformate and cyclopropylamine to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which subsequently condenses with 4-chloro-7-methoxyquinoline-6-carboxamide to yield Lenvatinib. [] Optimization strategies include utilizing cost-effective starting materials, employing nitrogen gas for protection during ring closure, implementing one-pot synthesis methods for operational simplicity, and using potassium carbonate to ensure complete reaction in the final step. []

Q5: How is 4-amino-3-chlorophenol used in the synthesis of Tivozanib, and what are the advantages of the employed synthetic method?

A5: 4-[(4-amino-3-chlorophenol)oxy]-6,7-dimethoxy quinoline reacts with 3-amino-5-methyl isoxazole and chloro-carbonic ester at a controlled temperature (80-90°C) in an organic solvent to produce Tivozanib. [] This method boasts advantages such as cost-effective raw materials, mild reaction conditions, high process stability and repeatability, high yield, low cost, and convenient operation, making it suitable for industrial-scale production. []

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